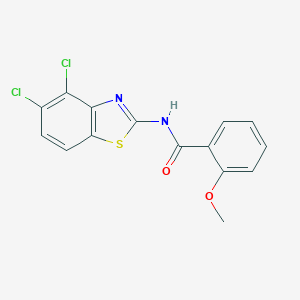![molecular formula C16H11N5OS B244563 N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B244563.png)
N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide, also known as TTA-A2, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
科学的研究の応用
N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide has been extensively studied in scientific research for its potential therapeutic applications. It has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide has been shown to have potential in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
作用機序
The mechanism of action of N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide is not fully understood. However, it has been suggested that N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide exerts its biological effects by modulating various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.
Biochemical and Physiological Effects:
N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), and to reduce oxidative stress. N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide has also been shown to improve cognitive function and to protect against neurodegeneration.
実験室実験の利点と制限
One of the main advantages of N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide is its potential therapeutic applications. It has been shown to have a wide range of biological activities, making it a promising candidate for the treatment of various diseases. However, one of the limitations of N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide is its low solubility in water, which can make it difficult to use in lab experiments.
将来の方向性
There are several future directions for the research on N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide. One direction is to further investigate its mechanism of action and to identify its molecular targets. Another direction is to explore its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, future research could focus on developing more efficient synthesis methods for N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide and improving its solubility in water to facilitate its use in lab experiments.
合成法
N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide is synthesized through a multistep process that involves the reaction of 4-amino-1,2,4-triazole with 2,5-dimercapto-1,3,4-thiadiazole, followed by the reaction of the resulting intermediate with 4-bromoacetophenone. The final product is obtained through the reaction of the intermediate with benzoyl chloride.
特性
分子式 |
C16H11N5OS |
|---|---|
分子量 |
321.4 g/mol |
IUPAC名 |
N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide |
InChI |
InChI=1S/C16H11N5OS/c22-14(11-4-2-1-3-5-11)18-13-8-6-12(7-9-13)15-20-21-10-17-19-16(21)23-15/h1-10H,(H,18,22) |
InChIキー |
UFAXYJLUWBSBJV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4S3 |
正規SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4S3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244480.png)
![2-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244481.png)

![N-{3-[(3,4-dimethylbenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244485.png)
![N-{4-methoxy-3-[(4-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B244486.png)
![N-[3-(benzoylamino)-4-methoxyphenyl]-2-furamide](/img/structure/B244489.png)
![5-bromo-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide](/img/structure/B244490.png)
![N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide](/img/structure/B244491.png)
![N-{4-methoxy-3-[(2-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B244494.png)
![N-(4-methoxy-3-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B244495.png)
![N-(3-{[(2,3-dimethylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244496.png)
![N-(3-{[(3,5-dimethylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244497.png)
![N-(4-methoxy-3-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B244501.png)
![N-{4-methoxy-3-[(phenoxyacetyl)amino]phenyl}-2-furamide](/img/structure/B244503.png)